molecular formula C12H12N2O3 B13693307 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B13693307
M. Wt: 232.23 g/mol
InChI Key: JKFRFLXYPGHMAL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazine family It is characterized by the presence of a pyrazinone ring substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or reduced pyrazinone compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one stands out due to its unique combination of a pyrazinone ring and a 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(10(7-8)17-2)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15)

InChI Key

JKFRFLXYPGHMAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CNC2=O)OC

Origin of Product

United States

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